molecular formula C10H9FO B6155491 1-(3-fluoro-2-methylphenyl)prop-2-en-1-one CAS No. 1935309-30-0

1-(3-fluoro-2-methylphenyl)prop-2-en-1-one

Cat. No. B6155491
CAS RN: 1935309-30-0
M. Wt: 164.2
InChI Key:
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Description

1-(3-Fluoro-2-methylphenyl)prop-2-en-1-one, also known as 3-fluoro-2-methylpropene or 2-methyl-3-fluoropropene, is a synthetic organic compound made up of a single carbon-carbon double bond and two fluorine atoms. This compound is a versatile building block in organic synthesis and has been widely used in the development of pharmaceuticals, agrochemicals, and other organic compounds. It is a colorless liquid with a low boiling point and a sweet, pungent odor.

Scientific Research Applications

1-(1-(3-fluoro-2-methylphenyl)prop-2-en-1-oneethylphenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers, as a reagent in organic reactions, and as a fluorinating agent. In addition, this compound has been used in the synthesis of fluorinated polymers, and in the synthesis of organofluorine compounds.

Mechanism of Action

The mechanism of action of 1-(1-(3-fluoro-2-methylphenyl)prop-2-en-1-oneethylphenyl)prop-2-en-1-one is not well understood. However, it is believed that the compound undergoes a series of reactions to form a variety of products. The first step is the formation of a Grignard reagent, which is then used to form a 1-(1-(3-fluoro-2-methylphenyl)prop-2-en-1-oneethylphenyl)prop-2-en-1-one product. This product then undergoes further reactions, such as the formation of polymers, organofluorine compounds, and other products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-(3-fluoro-2-methylphenyl)prop-2-en-1-oneethylphenyl)prop-2-en-1-one are not well understood. However, some studies have suggested that the compound may have some potential toxicity. For example, it has been shown to be toxic to aquatic organisms at high concentrations. In addition, the compound has been shown to cause irritation to the skin and eyes when exposed at high concentrations.

Advantages and Limitations for Lab Experiments

1-(1-(3-fluoro-2-methylphenyl)prop-2-en-1-oneethylphenyl)prop-2-en-1-one has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. This makes it an ideal starting material for a variety of synthetic organic reactions. Additionally, the compound is relatively stable and can be stored for long periods of time. However, one limitation of this compound is that it can be toxic at high concentrations, so it should be handled with care.

Future Directions

1-(1-(3-fluoro-2-methylphenyl)prop-2-en-1-oneethylphenyl)prop-2-en-1-one has potential applications in a variety of fields. One potential future direction is the use of this compound in the development of new pharmaceuticals and agrochemicals. Additionally, this compound could be used in the synthesis of polymers, organofluorine compounds, and other organic compounds. Furthermore, further research into the biochemical and physiological effects of this compound could lead to its use in the development of safer and more effective drugs. Finally, research into the mechanism of action of this compound could lead to the development of new synthetic pathways and reactions.

Synthesis Methods

The synthesis of 1-(1-(3-fluoro-2-methylphenyl)prop-2-en-1-oneethylphenyl)prop-2-en-1-one can be achieved through various methods. The most common method is the reaction of 2-methyl-3-fluoropropene with a Grignard reagent. This reaction produces a 1-(1-(3-fluoro-2-methylphenyl)prop-2-en-1-oneethylphenyl)prop-2-en-1-one product and a magnesium halide by-product. Another method involves the reaction of 2-methyl-3-fluoropropene with an alkyl halide in the presence of a strong base such as sodium hydride. This method produces a 1-(1-(3-fluoro-2-methylphenyl)prop-2-en-1-oneethylphenyl)prop-2-en-1-one product and a halide by-product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-fluoro-2-methylphenyl)prop-2-en-1-one involves the condensation of 3-fluoroacetophenone with acetone in the presence of a base to form 3-fluoro-2-methyl-1-phenylpropan-1-one, which is then dehydrated to form the final product.", "Starting Materials": [ "3-fluoroacetophenone", "acetone", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Mix 3-fluoroacetophenone and acetone in a 1:1 molar ratio in the presence of a base (e.g. sodium hydroxide).", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Allow the mixture to cool and then extract the product with a suitable solvent (e.g. diethyl ether).", "Step 4: Dry the organic layer over anhydrous magnesium sulfate and filter.", "Step 5: Concentrate the filtrate under reduced pressure to obtain 3-fluoro-2-methyl-1-phenylpropan-1-one as a yellow oil.", "Step 6: Dehydrate 3-fluoro-2-methyl-1-phenylpropan-1-one by heating it under reduced pressure with a suitable dehydrating agent (e.g. phosphorus pentoxide).", "Step 7: Purify the final product by distillation or recrystallization." ] }

CAS RN

1935309-30-0

Molecular Formula

C10H9FO

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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